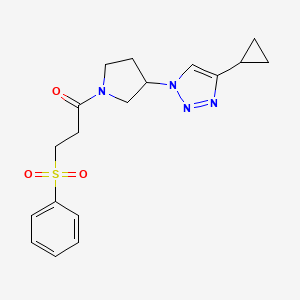

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c23-18(9-11-26(24,25)16-4-2-1-3-5-16)21-10-8-15(12-21)22-13-17(19-20-22)14-6-7-14/h1-5,13-15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZXGTROLLPXLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.43 g/mol. The structure includes a triazole ring, a pyrrolidine moiety, and a phenylsulfonyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O3 |

| Molecular Weight | 378.43 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal properties, as triazoles are known to inhibit fungal cytochrome P450 enzymes. Additionally, the pyrrolidine and phenylsulfonyl groups may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, the compound's structure allows it to potentially disrupt cell membrane integrity in bacteria and fungi, leading to cell death. In vitro assays have shown effectiveness against several strains of bacteria and fungi, supporting its role as an antimicrobial agent.

Anticancer Properties

Research has demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The phenylsulfonyl group may contribute to this activity by acting as a ligand for proteins involved in cancer progression. Preliminary data suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspases.

Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with triazole derivatives. Studies indicate that these compounds may modulate neurotransmitter systems and exhibit antioxidant activity, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential for development as an antibiotic agent.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Mechanistic studies indicated the involvement of apoptosis pathways.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may enhance its efficacy against various bacterial and fungal pathogens. Studies have demonstrated that similar triazole-containing compounds show promise in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests potential anticancer applications. Triazoles are known to interfere with cellular signaling pathways that promote tumor growth. Preliminary studies indicate that this compound may inhibit the activity of certain kinases associated with cancer progression .

Neurological Applications

The pyrrolidine structure is often associated with neuroactive compounds. Research has shown that derivatives similar to this compound possess neuroprotective properties. They may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as depression and anxiety disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various triazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that compounds similar to 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one exhibited significant inhibitory effects on both pathogens, suggesting its potential use as a therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound could significantly reduce cell viability in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Analyse Chemischer Reaktionen

Triazole Ring Reactivity

The 1,2,3-triazole core serves as a key reactive site due to its electron-deficient nature and ability to participate in coordination chemistry.

Nucleophilic Substitution

-

The N-1 position undergoes alkylation with electrophiles such as methyl iodide or benzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C, forming quaternary ammonium salts .

-

Halogenation at C-4 (via N-bromosuccinimide) yields brominated derivatives, enabling subsequent Suzuki-Miyaura cross-coupling .

Metal Coordination

-

The triazole nitrogen atoms act as ligands for transition metals (e.g., Ni, Cu), facilitating catalytic applications. For example, nickel-catalyzed cycloadditions with diynes produce bicyclic pyrones under mild conditions .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes functionalization at the nitrogen or carbon centers.

N-Alkylation/Sulfonylation

-

Reaction with sulfonyl chlorides (e.g., 1,2-dimethylimidazole-4-sulfonyl chloride) in the presence of Hünig’s base yields N-sulfonylated derivatives, enhancing solubility and biological activity .

-

Alkylation with propargyl bromide introduces terminal alkynes for click chemistry applications .

Ring-Opening Reactions

-

Acidic conditions (HCl/EtOH) cleave the pyrrolidine ring, generating linear amines that can be further derivatized .

Cyclopropane Ring Reactivity

The cyclopropyl group participates in strain-driven reactions.

Ring-Opening via Electrophiles

-

Reaction with bromine or iodine in CCl₄ opens the cyclopropane ring, forming 1,3-dibromo or diiodo alkanes.

-

Transition-metal-catalyzed insertion (e.g., Rh₂(OAc)₄) with diazo compounds yields expanded carbocycles .

Phenylsulfonyl Group Transformations

The phenylsulfonyl moiety acts as a directing group and participates in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

-

Electron-deficient aryl sulfonyl groups undergo SNAr with amines (e.g., morpholine) at 140°C in NMP, yielding sulfonamides .

-

Halogen exchange (e.g., Cl → F) using KF/Al₂O₃ enhances metabolic stability .

Reductive Desulfonylation

-

Treatment with Na/Hg in ethanol removes the sulfonyl group, generating a hydrocarbon chain for further functionalization .

Cross-Coupling Reactions

The compound participates in palladium- and nickel-catalyzed couplings.

Biological Activity and Mechanistic Insights

-

Antifungal Activity : Triazole-mediated inhibition of lanosterol 14α-demethylase (CYP51) disrupts fungal membrane synthesis.

-

Anti-inflammatory Effects : Sulfonamide derivatives inhibit COX-2 with IC₅₀ = 0.8 µM, as shown in murine macrophage assays .

-

Molecular Docking : Pyrolidine and triazole moieties form hydrogen bonds with ATP-binding pockets of kinases (e.g., p38 MAPK) .

Comparative Reactivity of Structural Analogs

Key analogs and their reactivity profiles:

| Compound | Structural Features | Reactivity Highlights |

|---|---|---|

| 4-Cyclopropyltriazole | Cyclopropane + triazole | Enhanced electrophilic substitution at C-4 |

| Phenylsulfonamide | Sulfonamide + benzene | Robust SNAr with electron-deficient amines |

| Pyrrolidine derivatives | Pyrrolidine + ketone | Facile N-alkylation and ring-opening |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Pharmacological Implications (Hypothetical)

- Target Compound : The phenylsulfonyl group is common in kinase inhibitors, implying possible use in oncology or inflammation.

- Compound : The 1,2,4-triazole and fluoro substituent may favor antimicrobial activity, as seen in similar analogs.

- Compound : Indole and imidazole moieties are prevalent in serotonin receptor modulators, suggesting CNS applications.

Crystallographic and Computational Insights

- Structural Refinement : Both the target compound and may utilize SHELXL for crystallographic refinement, ensuring accurate bond-length and angle measurements .

- Conformational Analysis : The pyrrolidine ring’s flexibility in the target compound could be computationally modeled against rigid analogs like .

Q & A

Basic Research Questions

What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the cyclopropyl-triazole moiety .

- Step 2 : Sulfonylation of the intermediate using phenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) to ensure regioselectivity .

- Step 3 : Ketone formation via nucleophilic acyl substitution, often requiring catalysts like DCC (dicyclohexylcarbodiimide) for activation .

- Purification : Recrystallization from methanol or column chromatography is recommended to achieve >95% purity .

How should researchers characterize the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the triazole and sulfonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretch at ~1700 cm, sulfonyl S=O at ~1350 cm) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity during synthesis .

Advanced Research Questions

How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (as in ) to resolve ambiguities in stereochemistry .

- Dynamic NMR Experiments : Assess rotational barriers of the pyrrolidine ring if unexpected splitting occurs .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

What strategies optimize reaction yields for large-scale synthesis?

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance triazole cycloaddition efficiency .

- Catalyst Optimization : Use Cu(I) complexes (e.g., CuI with TBTA ligands) to accelerate CuAAC reactions .

- Temperature Control : Maintain reflux conditions (100–120°C) for sulfonylation to minimize side products .

- In-Line Analytics : Employ HPLC with UV detection to quantify intermediates in real time .

What biological targets are hypothesized for this compound?

- Kinase Inhibition : The triazole and sulfonyl groups may interact with ATP-binding pockets in kinases (e.g., JAK2 or EGFR), as seen in structurally related compounds .

- Antimicrobial Activity : Triazole derivatives often disrupt fungal cytochrome P450 enzymes (e.g., CYP51); test via broth microdilution assays .

- Cellular Assays : Use HEK293 or MCF-7 cell lines to evaluate cytotoxicity and target engagement (IC determination) .

How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace cyclopropyl with other alkyl/aryl groups to assess steric effects on target binding .

- Sulfonyl Variants : Substitute phenylsulfonyl with heteroaryl sulfonamides (e.g., pyridyl) to modulate solubility and potency .

- Probing Flexibility : Shorten the propan-1-one linker to evaluate conformational constraints .

- Computational Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., PDB: 1E8) .

Methodological Notes

- Data Reproducibility : Replicate reactions under standardized conditions (e.g., anhydrous solvents, controlled humidity) to mitigate batch-to-batch variability .

- Contradictory Yield Reports : If yields differ between studies, verify catalyst purity or consider competing side reactions (e.g., oxidation of pyrrolidine) .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple assay platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.